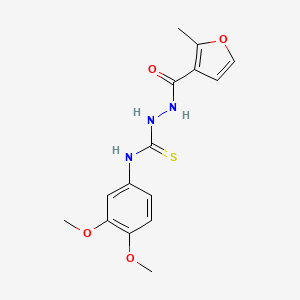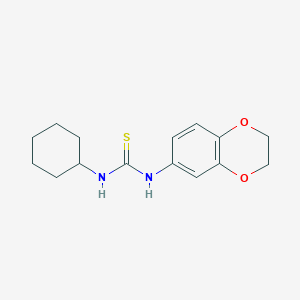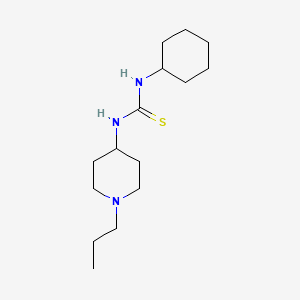
N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, commonly known as DMFHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMFHC belongs to the class of hydrazinecarbothioamide derivatives, which have been studied for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of DMFHC is not fully understood. However, studies have shown that DMFHC inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDACs are overexpressed in many cancer cells and are associated with tumor progression and metastasis. Inhibition of HDACs by DMFHC leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMFHC has been shown to exhibit potent anti-proliferative activity against various cancer cell lines. In addition, DMFHC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. DMFHC has also been shown to exhibit anti-inflammatory and anti-viral properties. However, further studies are needed to fully understand the biochemical and physiological effects of DMFHC.
实验室实验的优点和局限性
DMFHC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-cancer activity against various cancer cell lines. DMFHC also exhibits relatively low toxicity, making it a potential candidate for further pre-clinical and clinical studies. However, DMFHC has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
未来方向
There are several future directions for the study of DMFHC. One potential direction is to further investigate its mechanism of action and potential applications in medicinal chemistry. Another direction is to study the pharmacokinetics and pharmacodynamics of DMFHC in pre-clinical and clinical studies. In addition, further studies are needed to fully understand the biochemical and physiological effects of DMFHC and its potential limitations for lab experiments. Overall, DMFHC has the potential to be a promising candidate for further research in medicinal chemistry.
合成方法
DMFHC can be synthesized using a simple two-step reaction. The first step involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-3-furoic acid hydrazide to form the intermediate product, N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. The second step involves the reaction of the intermediate product with carbon disulfide and hydrazine hydrate to form DMFHC. The overall reaction scheme is shown below:
科学研究应用
DMFHC has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that DMFHC exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFHC has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition to its anti-cancer activity, DMFHC has also been studied for its anti-inflammatory and anti-viral properties.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-11(6-7-22-9)14(19)17-18-15(23)16-10-4-5-12(20-2)13(8-10)21-3/h4-8H,1-3H3,(H,17,19)(H2,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPTSKCMYOKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)

![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)


![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)

